2-Hydroxy-5-nitrobenzene-1-sulfonamide
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Overview
Description
2-Hydroxy-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H6N2O5S It is a derivative of benzene, featuring a hydroxyl group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitrobenzene-1-sulfonamide typically involves the nitration of 2-hydroxybenzene-1-sulfonamide. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise temperature and concentration controls. The product is then purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Hydroxy-5-aminobenzene-1-sulfonamide.
Substitution: Products vary based on the substituent introduced.
Oxidation: Products depend on the specific oxidizing conditions used.
Scientific Research Applications
2-Hydroxy-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-nitrobenzene-1-sulfonamide depends on its specific application. In biological systems, it may act by interfering with enzyme function or cellular processes due to its structural similarity to other biologically active compounds. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-nitrobenzene-1-sulfonamide: Similar structure but with the nitro group at the 4-position.
2-Hydroxy-5-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
2-Amino-5-nitrobenzene-1-sulfonamide: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
2-Hydroxy-5-nitrobenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
82020-57-3 |
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Molecular Formula |
C6H6N2O5S |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
2-hydroxy-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)6-3-4(8(10)11)1-2-5(6)9/h1-3,9H,(H2,7,12,13) |
InChI Key |
JHZUWNGDWLEACF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)O |
Origin of Product |
United States |
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